molecular formula C12H9N3OS B7876838 3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline

3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B7876838
M. Wt: 243.29 g/mol
InChI Key: CGVUEUBCUNYEAU-UHFFFAOYSA-N
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Description

3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline typically involves the cyclization of appropriate precursors One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with an aryl nitrile oxide to form the oxadiazole ringThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with metal ions, which can influence various biochemical pathways. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole: Similar structure but lacks the aniline moiety.

    2-(1,2,4-Oxadiazol-5-yl)aniline: Similar structure but lacks the thiophene ring.

    Thiophene-2-carboxylic acid hydrazide: Precursor in the synthesis of the target compound

Uniqueness

3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline is unique due to the combination of the thiophene, oxadiazole, and aniline moieties in a single molecule. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c13-9-4-1-3-8(7-9)11-14-12(16-15-11)10-5-2-6-17-10/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVUEUBCUNYEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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